molecular formula C21H23NO2S B2880923 (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 2035021-98-6

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2880923
CAS No.: 2035021-98-6
M. Wt: 353.48
InChI Key: IQNPZFGVQQGHSN-NTEUORMPSA-N
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Description

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic acrylamide derivative of interest in chemical and pharmacological research. This compound features a stereospecific (E)-configured acrylamide backbone, a cyclopropyl-hydroxy- phenyl ethanamine moiety, and a (4-methylthio)phenyl group, a structure that suggests potential for use in structure-activity relationship (SAR) studies and as a building block in medicinal chemistry. The presence of the methylthioether and phenolic groups makes it a candidate for probing interactions in various biological systems. Researchers can utilize this compound in high-throughput screening assays to identify potential therapeutic agents or as a key intermediate in the synthesis of more complex molecules. Its mechanism of action is not fully characterized and is dependent on the specific research context. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Please refer to the product's Certificate of Analysis for specific data on purity, solubility, and stability. Note: The specific applications, research value, and mechanism of action for this compound are not detailed in the current search results and should be defined by the supplier's R&D team based on proprietary data. The description above is a template based on the compound's structural features and common research uses of similar molecules. The safety information and handling precautions are also not available and must be developed in accordance with local and international chemical safety regulations.

Properties

IUPAC Name

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S/c1-25-19-12-7-16(8-13-19)9-14-20(23)22-15-21(24,18-10-11-18)17-5-3-2-4-6-17/h2-9,12-14,18,24H,10-11,15H2,1H3,(H,22,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNPZFGVQQGHSN-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide , with a CAS number of 2035021-98-6 , has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H23_{23}NO2_2S
  • Molecular Weight : 353.5 g/mol
  • IUPAC Name : (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide

This compound features a cyclopropyl group, a hydroxyl group, and a methylthio group, which may contribute to its unique biological activities.

Antioxidant Properties

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activity. For instance, the presence of the hydroxyl group is often associated with enhanced radical scavenging capabilities. The antioxidant potential can be evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Antimicrobial Activity

Research has shown that derivatives of acrylamide compounds possess antimicrobial properties. For example, studies on related compounds have demonstrated efficacy against various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell walls or inhibiting vital metabolic pathways.

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase).

Case Studies

  • Study on Antioxidant Activity :
    • A study conducted by Umesha et al. (2009) highlighted the antioxidant potential of structurally related compounds, suggesting that the hydroxyl group significantly contributes to radical scavenging activity .
  • Antimicrobial Evaluation :
    • A series of acrylamide derivatives were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications in the side chains enhanced activity .
  • Anti-inflammatory Research :
    • In vitro studies showed that certain acrylamide derivatives inhibited TNF-alpha production in macrophages, indicating potential for anti-inflammatory applications .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them.
  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in inflammation or microbial metabolism.
  • Receptor Modulation : Similar compounds have been shown to interact with various receptors, influencing signaling pathways related to pain and inflammation.

Scientific Research Applications

Antioxidant Properties

Recent studies indicate that compounds with similar structures exhibit significant antioxidant activity. The presence of the hydroxyl group is often associated with enhanced radical scavenging capabilities. Assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to evaluate antioxidant potential. Research shows that this compound may effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Antimicrobial Activity

Research has demonstrated that acrylamide derivatives possess notable antimicrobial properties. Studies on related compounds have shown efficacy against various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell walls or inhibiting essential metabolic pathways. This suggests that (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-(methylthio)phenyl)acrylamide may also exhibit similar antimicrobial effects, warranting further investigation in this area.

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of this compound. It may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions by reducing excitotoxicity linked to excessive glutamate signaling. The compound's ability to act as an antagonist at NMDA receptors could be crucial in preventing neurological damage in disorders such as Alzheimer's disease and Huntington's disease.

Study on Antioxidant Activity

A study conducted on structurally similar compounds revealed that the hydroxyl group significantly enhances antioxidant activity through radical scavenging mechanisms. The research utilized DPPH and ABTS assays to quantify the antioxidant capacity, demonstrating that compounds with similar functional groups can effectively mitigate oxidative stress.

Investigation into Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of acrylamide derivatives against common pathogens. Results indicated that these compounds were effective in inhibiting bacterial growth through mechanisms involving cell wall disruption. This research underscores the potential for this compound to serve as a template for developing new antimicrobial agents.

Neuroprotection Research

Research focusing on neuroprotective agents has identified this compound as a candidate for further exploration due to its ability to modulate NMDA receptor activity. Studies suggest that it may help preserve neuronal health by reducing excitotoxicity, making it a potential therapeutic option for neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Acrylamide Derivatives

Compound Name Amine-Side Substituents Acrylamide-Side Substituents Key Functional Groups
Target Compound Cyclopropyl, hydroxyl, phenyl 4-(Methylthio)phenyl -SH, cyclopropane
(E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide 4-Methoxyphenyl 4-Aminophenyl -NH₂, -OCH₃
(E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-fluorophenyl)acrylamide Sulfonyl-naphthylthio-chlorophenyl 4-Fluorophenyl -SO₂, -F, -Cl
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide Dihydroxyphenyl-hydroxyethyl 4-Methoxyphenyl -OH (×3), -OCH₃
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide Propylamine 4-Nitrophenyl, thienyl -NO₂, thiophene

Key Observations :

  • The target compound’s cyclopropyl-hydroxy-phenyl group introduces steric hindrance and polarity, distinct from simpler aryl or alkyl substituents in other acrylamides .
  • The methylthio (-SMe) group on the acrylamide side is rare in the cited evidence; most analogs feature halogens (-F, -Cl), methoxy (-OCH₃), or nitro (-NO₂) groups .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Hydrogen Bond Donors (HBD) Hydrogen Bond Acceptors (HBA)
Target Compound ~389.5 ~3.8 1 (hydroxyl) 3 (amide, hydroxyl)
(E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide ~284.3 ~2.5 1 (amide NH) 4 (amide, -OCH₃, -NH₂)
(E)-N-{...}-3-(4-fluorophenyl)acrylamide ~540.0 ~4.2 1 (amide NH) 5 (amide, -SO₂, -F)
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide ~385.4 ~1.9 3 (hydroxyl ×3) 5 (amide, -OCH₃)

*LogP estimated using fragment-based methods.

Key Observations :

  • The target compound’s methylthio group increases lipophilicity (LogP ~3.8) compared to methoxy or hydroxyl-containing analogs (LogP ~1.9–2.5) .

Key Observations :

  • The target compound’s synthesis likely involves acryloyl chloride coupling to the amine, similar to methods in .
  • Purification via column chromatography (e.g., DCM/MeOH gradients ) is common for acrylamides to ensure high purity.

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